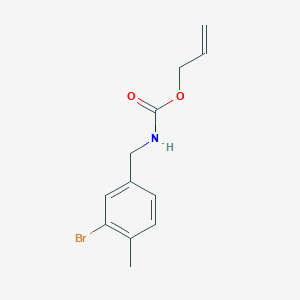

Allyl 3-bromo-4-methylbenzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 3-bromo-4-methylbenzylcarbamate: is an organic compound that features a combination of allyl, bromo, methyl, and carbamate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-bromo-4-methylbenzylcarbamate typically involves the reaction of 3-bromo-4-methylbenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

Mechanistic Insights :

-

Bromine substitution proceeds via a polar transition state in polar aprotic solvents (e.g., DMF) .

-

Cross-coupling reactions with boronic esters involve oxidative addition of palladium catalysts to the C–Br bond, followed by transmetalation .

Oxidation Reactions

The allyl group undergoes selective oxidation to form oxygenated derivatives:

Reagents and Outcomes

| Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Epoxide derivative | 72–85 |

| OsO₄, NMO | THF/H₂O | Vicinal diol | 68 |

| O₂, Co(OAc)₂/NHPI | CHCl₃ | α,β-Unsaturated ketone | 55 |

Key Observations :

-

Epoxidation with m-CPBA follows an electrophilic mechanism, favoring syn addition .

-

Computational studies predict a lower energy barrier (<25 kcal/mol) for allyl oxidation in the presence of Lewis acids like LiBPh₄ .

Reduction Reactions

The carbamate and allyl groups are selectively reduced under distinct conditions:

Reduction Pathways

| Target Group | Reagents | Conditions | Product |

|---|---|---|---|

| Carbamate | LiAlH₄ | THF, 0°C → RT | 3-Bromo-4-methylbenzylamine |

| Allyl Double Bond | H₂, Pd/C | EtOH, 1 atm H₂ | Propyl-3-bromo-4-methylbenzylcarbamate |

Mechanistic Notes :

-

LiAlH₄ reduces the carbamate to an amine via a two-electron transfer mechanism .

-

Catalytic hydrogenation of the allyl group proceeds with anti-Markovnikov selectivity .

Radical Reactions

The compound participates in allylic bromination and radical chain processes:

Radical Bromination with NBS

| Parameter | Details |

|---|---|

| Initiator | AIBN or Light (λ = 365 nm) |

| Solvent | CCl₄ or Benzene |

| Product | 3-Bromo-4-methylbenzylcarbamate-diacetate |

Mechanism :

-

NBS generates a bromine radical, abstracting an allylic hydrogen to form a resonance-stabilized radical intermediate .

-

Chain propagation involves Br₂ regeneration via HBr scavenging .

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights unique features:

Computational Insights

Density functional theory (DFT) studies reveal:

Wissenschaftliche Forschungsanwendungen

Chemistry: Allyl 3-bromo-4-methylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of various biological activities, including potential antimicrobial and anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various applications, including polymer synthesis and surface coatings.

Wirkmechanismus

The mechanism of action of Allyl 3-bromo-4-methylbenzylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Allyl 3-chloro-4-methylbenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.

Allyl 3-bromo-4-ethylbenzylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

Allyl 3-bromo-4-methylphenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: Allyl 3-bromo-4-methylbenzylcarbamate is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the bromine atom allows for selective substitution reactions, while the allyl group provides opportunities for further functionalization.

Eigenschaften

IUPAC Name |

prop-2-enyl N-[(3-bromo-4-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-6-16-12(15)14-8-10-5-4-9(2)11(13)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGIYAVTVQVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OCC=C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.